

# physical and chemical properties of Benzaldehyde, 4-bromo-, hydrazone

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Compound Name:	Benzaldehyde, 4-bromo-,	
	hydrazone	
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# An In-depth Technical Guide to Benzaldehyde, 4-bromo-, hydrazone

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Benzaldehyde, 4-bromo-, hydrazone (CAS No. 57477-93-7) is a member of the hydrazone class of organic compounds, characterized by the presence of a C=N-N functional group.[1] This structural motif makes it a versatile building block in organic synthesis and a ligand in coordination chemistry.[2] The presence of a bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, enhancing its utility in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the known physical and chemical properties of Benzaldehyde, 4-bromo-, hydrazone, along with a detailed experimental protocol for its synthesis and characterization.

### **Physical and Chemical Properties**

While specific experimental data for **Benzaldehyde**, **4-bromo-**, **hydrazone** is limited in the literature, the following tables summarize its computed properties and data for closely related compounds.



**General Properties** 

Property	Value	Source
Molecular Formula	C7H7BrN2	[3]
Molecular Weight	199.05 g/mol	[3]
CAS Number	57477-93-7	[3]
IUPAC Name	(4- bromophenyl)methylidenehydr azine	[3]

**Computed Physical Properties** 

Property	Value	Source
Exact Mass	197.97926 Da	[3]
Topological Polar Surface Area	38.4 Ų	[3]

# **Solubility (Qualitative)**

Based on data for a related derivative,  $\alpha$ -Benzilmonoximehydrazone-p-bromobenzaldehyde:

Solvent	Solubility	Source
Water	Insoluble	[1]
Common Organic Solvents (e.g., Chloroform, Acetone, DMF, DMSO)	Soluble	[1]

## **Melting Point of Related Hydrazones**



Compound	Melting Point (°C)	Source
α-Benzilmonoximehydrazone- p-bromobenzaldehyde	207	[1]
4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone	242–243	

# Experimental Protocols Synthesis of Benzaldehyde, 4-bromo-, hydrazone

This protocol is adapted from the general synthesis of substituted benzaldehyde hydrazones. [1]

#### Materials:

- 4-Bromobenzaldehyde
- Hydrazine hydrate
- Ethanol (or Methanol)
- Glacial acetic acid (catalyst)

#### Procedure:

- Dissolve 1.0 equivalent of 4-bromobenzaldehyde in a minimal amount of warm ethanol in a round-bottom flask equipped with a reflux condenser.
- In a separate container, dissolve a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate in ethanol.
- Add the hydrazine hydrate solution to the 4-bromobenzaldehyde solution with stirring.
- Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.



- Heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
- If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
- If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
- Dry the purified product under vacuum to obtain Benzaldehyde, 4-bromo-, hydrazone as a solid.

## **Spectroscopic Data and Characterization**

The following data is based on characteristic values for similar hydrazone compounds and the starting material, 4-bromobenzaldehyde.

Infrared (IR) Spectroscopy

Functional Group	Characteristic Peak Range (cm <sup>-1</sup> )	Source
N-H stretch	3200-3400	[1]
C-H (aromatic)	3000-3100	[1]
C=N (imine)	1600-1650	[1]
N-N stretch	1090-1150	[1]
C-Br stretch	500-600	

# <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy



Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Source
Aromatic protons	7.2-7.8	Multiplet	[2]
Azomethine proton (- CH=N-)	7.5-8.5	Singlet	[2]
-NH <sub>2</sub> protons	5.0-8.0	Broad Singlet	

The aromatic region is expected to show a characteristic AA'BB' system for the parasubstituted phenyl ring.

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon	Expected Chemical Shift (δ, ppm)	Source
C=N (imine)	140-160	[2]
C-Br	~125	[2]
Aromatic Carbons	120-140	[2]

#### **Mass Spectrometry**

The mass spectrum is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 198 and a [M+2]<sup>+</sup> peak of similar intensity due to the presence of the bromine isotope (<sup>79</sup>Br and <sup>81</sup>Br). Common fragmentation patterns for hydrazones involve cleavage of the N-N bond and fragmentation of the aromatic ring.

## **Chemical Reactivity and Applications**

**Benzaldehyde, 4-bromo-, hydrazone** is a versatile intermediate in organic synthesis. The hydrazone moiety can participate in various reactions, including:

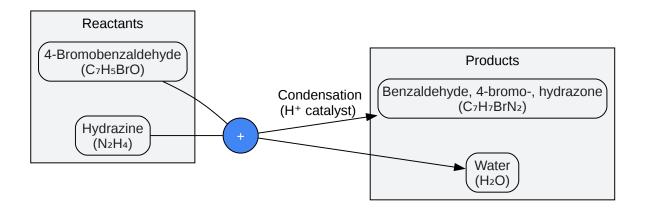
- Cyclization reactions: To form heterocyclic compounds.
- Coordination chemistry: The nitrogen atoms can act as ligands to form metal complexes.



• Wolff-Kishner reduction: Although less common for aryl hydrazones, this reaction can potentially reduce the carbonyl group to a methylene group.

The bromine atom on the aromatic ring allows for a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of various substituents at the para position.[2]

#### **Visualizations**



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Caption: Synthesis of **Benzaldehyde**, **4-bromo-**, **hydrazone** via condensation reaction.

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### References

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